N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-11-6-12(2)22-18(26)15(11)8-20-17(25)14-5-3-4-13(7-14)10-23-16(24)9-21-19(23)27/h3-7H,8-10H2,1-2H3,(H,20,25)(H,21,27)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJCFCMCYWJUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC=CC(=C2)CN3C(=O)CNC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
IUPAC Name : N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[2,5-dioxoimidazolidin-1-yl)methyl]benzamide
Molecular Formula : CHNO
Molecular Weight : 358.41 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. It is believed to act through:
- Inhibition of Protein Kinases : The compound may inhibit certain kinases involved in cell signaling pathways, which is crucial for cancer cell proliferation.
- Modulation of Ubiquitin Pathway : Similar to other imide-based compounds, it may influence the ubiquitination process, leading to the degradation of specific proteins that promote tumor growth .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to:
- Induce Apoptosis : The compound promotes programmed cell death in various cancer cell lines by activating apoptotic pathways.
| Cell Line | IC (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15.7 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 18.5 |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and modulating immune responses.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : In a study published in Cancer Research, the compound was tested on MCF7 cells and showed a reduction in cell viability by 70% at a concentration of 15 µM over 48 hours .
- In Vivo Tumor Models : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzamide Substituents
- CAS 149231-64-1 (N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide): Key Differences: Replaces the imidazolidinone group with a 3,4,5-trimethoxybenzamide moiety. This structural variation may shift applications from enzymatic inhibition (e.g., EZH2) to catalysis or materials science .
- EPZ011989: Key Differences: Contains a morpholinopropynyl-cyclohexylamino substituent instead of the imidazolidinone group. Implications: The bulky, electron-rich substituent in EPZ011989 enhances specificity for EZH2, as demonstrated in preclinical synovial sarcoma models . The target compound’s imidazolidinone may offer a balance between solubility and target engagement.
Heterocyclic Derivatives with Related Cores
- Tetrahydroimidazo[1,2-a]pyridines (–4): Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l). Comparison: These compounds feature fused imidazo-pyridine rings with nitrophenyl and cyano groups, which confer electron-withdrawing effects.
Compounds with Directing Groups ()
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Key Differences: Simpler N,O-bidentate directing group vs. the target’s imidazolidinone. Implications: The hydroxy-dimethylethyl group in is optimized for metal-catalyzed C–H functionalization, whereas the target compound’s complexity suggests a focus on biological targeting .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide?
- Methodology : Prioritize stepwise amide coupling reactions using carbodiimide-based coupling agents (e.g., EDCI) with catalytic DMAP to activate carboxyl groups. Control reaction temperature (e.g., 0–25°C) to minimize side reactions. Use anhydrous solvents (DMF or CH₂Cl₂) to prevent hydrolysis .
- Key Parameters : Monitor pH and stoichiometry, especially for the imidazolidinone and dihydropyridine moieties, which may require protection/deprotection steps .
Q. How can researchers validate the purity and structural identity of this compound?
- Analytical Workflow :
HPLC : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) to assess purity (>95% by area under the curve) .
Spectroscopy : Confirm functional groups via IR (e.g., C=O stretches at ~1650–1750 cm⁻¹) and ¹H/¹³C NMR (e.g., dihydropyridine protons at δ 5.5–6.5 ppm) .
Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Observed Issues :
- Imidazolidinone Ring Opening : Occurs under acidic conditions; use neutral buffers or mild bases (e.g., NaHCO₃) during coupling .
- Dihydropyridine Oxidation : Avoid strong oxidizers; conduct reactions under inert atmosphere (N₂/Ar) .
- Mitigation : Include scavengers (e.g., polymer-bound reagents) to trap reactive intermediates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in biological systems?
- Approach : Perform DFT calculations to analyze frontier molecular orbitals (HOMO/LUMO). The dihydropyridine moiety likely contributes to electron-rich regions (HOMO), while the benzamide carbonyl acts as an electrophilic site (LUMO). This predicts nucleophilic attack sites and redox behavior .
- Applications : Guide functionalization to enhance binding affinity or metabolic stability.
Q. What experimental designs resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Case Study : If diastereotopic protons in the imidazolidinone group cause splitting, use NOESY or COSY to confirm spatial proximity. Variable-temperature NMR (e.g., 25°C to −40°C) can clarify dynamic effects .
- Advanced Tools : X-ray crystallography (if crystals are obtainable) provides definitive conformational data .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?
- Structural Insights :
- The dihydropyridine ring’s planarity may enable π-π stacking with aromatic residues in enzymes.
- The imidazolidinone ’s hydrogen-bonding capacity (NH and C=O groups) likely mediates target recognition .
- Experimental Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding thermodynamics .
Methodological Challenges and Solutions
Q. What strategies improve solubility for in vitro assays without altering bioactivity?
- Options :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug Approach : Temporarily esterify polar groups (e.g., hydroxylation of methyl substituents) .
Q. How to design SAR (Structure-Activity Relationship) studies for derivatives of this compound?
- Framework :
Core Modifications : Vary substituents on the benzamide (e.g., electron-withdrawing groups at position 3) and dihydropyridine (e.g., methyl vs. ethyl groups).
Biological Assays : Test against kinase panels or apoptosis pathways (e.g., caspase activation) to link structural changes to activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
